molecular formula C13H27O6P B15164241 Decyl 2-(phosphonooxy)propanoate CAS No. 143895-01-6

Decyl 2-(phosphonooxy)propanoate

Cat. No.: B15164241
CAS No.: 143895-01-6
M. Wt: 310.32 g/mol
InChI Key: BGJFYMRXMVPKSQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

143895-01-6

Molecular Formula

C13H27O6P

Molecular Weight

310.32 g/mol

IUPAC Name

decyl 2-phosphonooxypropanoate

InChI

InChI=1S/C13H27O6P/c1-3-4-5-6-7-8-9-10-11-18-13(14)12(2)19-20(15,16)17/h12H,3-11H2,1-2H3,(H2,15,16,17)

InChI Key

BGJFYMRXMVPKSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(C)OP(=O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between Decyl 2-(phosphonooxy)propanoate and structurally related compounds based on the provided evidence:

Compound Molecular Formula Key Substituents Functional Groups Potential Applications Reference
This compound (Hypothetical) Not provided Decyl ester, phosphonooxy-propanoate Phosphoric acid ester, carboxylic ester Surfactants, biodegradable materials N/A
Decyl S-2-diisopropylaminoethyl methylphosphonothiolate () C₁₉H₄₂NO₂PS Diisopropylaminoethyl, methylphosphonothiolate Phosphonothiolate, tertiary amine Chemical warfare agents, nerve agents
Decyl isopropylphosphonofluoridoate () C₁₃H₂₈FO₂P Isopropyl, fluoridate Phosphonofluoridate Pesticides, fluorinated agrochemicals

Key Comparative Analysis:

Functional Groups and Reactivity this compound: The phosphonooxy-propanoate group (PO-O-CH₂CH₂COO⁻) enhances water solubility and biodegradability compared to thiolate or fluoridate analogs. The carboxylic ester may facilitate hydrolysis under alkaline conditions. Diisopropylaminoethyl methylphosphonothiolate (): The thiolate (S-) group increases lipophilicity and stability against hydrolysis, while the tertiary amine may enhance neurotoxicity . Isopropylphosphonofluoridoate (): The fluorine atom imparts resistance to enzymatic degradation, making it persistent in environmental systems .

Toxicity and Environmental Impact Compounds with thiolate or fluoridate groups ( and ) are associated with high acute toxicity (e.g., nerve agents or persistent pesticides). In contrast, the phosphonooxy-propanoate group in the target compound is likely less toxic due to its hydrolytic instability and lack of neurotoxic substituents.

Applications this compound: Potential use in eco-friendly surfactants or drug delivery systems due to its amphiphilic structure. Methylphosphonothiolate analog (): Classified under Schedule 1A03, indicating restricted use in chemical weapons . Phosphonofluoridoate analog (): Linked to HS code 2931.00, typical of fluorinated pesticides .

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